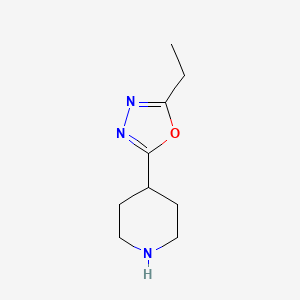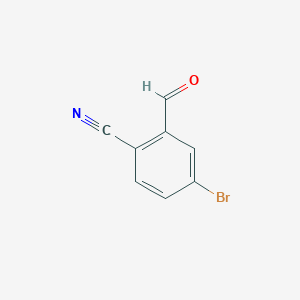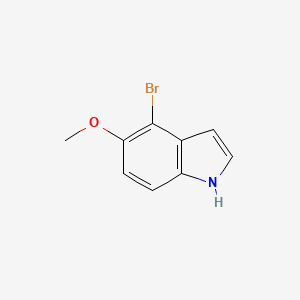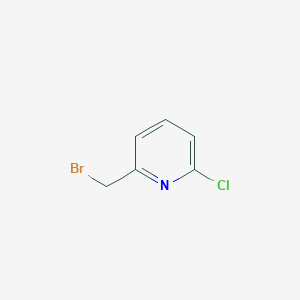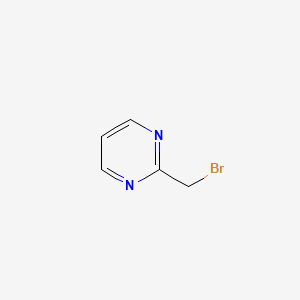
6-amino-5-chloro-2,3-dihydro-1H-inden-1-one
説明
The compound "6-amino-5-chloro-2,3-dihydro-1H-inden-1-one" is a chemical structure that is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar structural features, such as trans-2-amino-5(6)-chloro-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes , 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride , and trans-2-amino-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes . These compounds are of interest due to their potential pharmacological properties, particularly as dopamine receptor ligands.
Synthesis Analysis
The synthesis of related compounds involves multi-step processes that can include regioselective Friedel–Crafts acetylations, hydrogenations, and other stereospecific reactions . For instance, the synthesis of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride is described as an efficient and economical six-step process starting from commercially available 2-aminoindan, achieving an overall yield of 49% . Although the exact synthesis of "6-amino-5-chloro-2,3-dihydro-1H-inden-1-one" is not detailed, similar methodologies could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of compounds similar to "6-amino-5-chloro-2,3-dihydro-1H-inden-1-one" has been studied, with particular attention to the stereochemistry and the potential for forming enantiomeric pairs . The crystal structure of a related compound, the hydrogenolysis product of a dithiadiazamacrocycle, has been characterized, revealing a distorted octahedral environment around the cobalt ion with coordinated secondary amines, thioethers, and a primary amine . This suggests that the molecular structure of "6-amino-5-chloro-2,3-dihydro-1H-inden-1-one" could also exhibit interesting coordination properties.
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored in the context of their binding affinity toward dopamine receptors . For example, the introduction of a chlorine substituent in the indene structure was found to decrease both D1-like and D2-like receptor affinity . Additionally, the reactivity of 6-chloro-2-pyridyl esters of amino acids has been evaluated for peptide synthesis, indicating a higher reactivity compared to other esters . These findings suggest that the chemical reactivity of "6-amino-5-chloro-2,3-dihydro-1H-inden-1-one" could be significant in the context of biological activity and synthesis of peptides.
Physical and Chemical Properties Analysis
While the physical and chemical properties of "6-amino-5-chloro-2,3-dihydro-1H-inden-1-one" are not directly reported, the properties of structurally related compounds can provide some insights. The presence of amino and chloro substituents can influence the solubility, acidity, and overall reactivity of the compound . The pharmacological evaluation of similar compounds has shown varying degrees of affinity and selectivity for dopamine receptors, which are influenced by the specific substituents and stereochemistry of the indene derivatives . These properties are crucial for the potential therapeutic application of such compounds.
科学的研究の応用
Synthesis and Chemical Properties
One aspect of research has focused on the synthesis and chemical properties of compounds structurally related to 6-amino-5-chloro-2,3-dihydro-1H-inden-1-one. Studies have developed efficient and economical synthetic routes for similar compounds, employing strategies that leverage regioselective reactions and aiming to optimize yield and regioselectivity. For instance, Prashad et al. (2006) describe an efficient synthesis method for 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride, utilizing 2-aminoindan as a starting material and achieving significant overall yield through a six-step process, highlighting the method's efficiency and economic viability (Prashad et al., 2006).
Pharmacological Potential
Another line of research explores the pharmacological potential of derivatives, evaluating their affinity toward specific receptors or their activity in biological models. For example, Sakairi et al. (2012) synthesized a compound with expectations of probing the pharmacological potential of G protein-coupled receptor 119 (GPR119) agonists, indicating the compound's relevance in biomedical research and potential therapeutic applications (Sakairi et al., 2012).
Molecular and Structural Analysis
Research also extends to the molecular and structural analysis of compounds bearing similarity to 6-amino-5-chloro-2,3-dihydro-1H-inden-1-one. Investigations into the molecular structure, vibrational frequencies, and NMR spectra have provided insights into the chemical and physical properties of these compounds. Kumar et al. (2020) conducted a comprehensive study on the spectral and structural properties of a synthetic analog, utilizing quantum chemical computations to align with experimental data, thereby contributing to the understanding of the compound's characteristics and potential applications (Kumar et al., 2020).
特性
IUPAC Name |
6-amino-5-chloro-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c10-7-3-5-1-2-9(12)6(5)4-8(7)11/h3-4H,1-2,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFHXNRLFZLFOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC(=C(C=C21)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60622580 | |
| Record name | 6-Amino-5-chloro-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60622580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-5-chloro-2,3-dihydro-1H-inden-1-one | |
CAS RN |
64220-31-1 | |
| Record name | 6-Amino-5-chloro-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60622580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

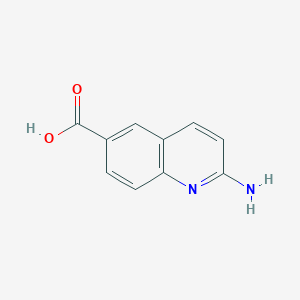

![(E)-N-[(3-Bromo-2-fluorophenyl)methylidene]hydroxylamine](/img/structure/B1289073.png)
![5-Bromo-3-chlorobenzo[d]isoxazole](/img/structure/B1289081.png)
